molecular formula C14H12O4 B11871731 1,4-Naphthalenedicarboxylic acid, 2,3-dimethyl- CAS No. 344348-30-7

1,4-Naphthalenedicarboxylic acid, 2,3-dimethyl-

Cat. No.: B11871731
CAS No.: 344348-30-7
M. Wt: 244.24 g/mol
InChI Key: HZKIYNNRXPJTLW-UHFFFAOYSA-N
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Description

1,4-Naphthalenedicarboxylic acid, 2,3-dimethyl- is an organic compound that belongs to the class of aromatic dicarboxylic acids. It is a derivative of naphthalene, which consists of two fused benzene rings. This compound is characterized by the presence of two carboxylic acid groups at the 1 and 4 positions of the naphthalene ring, and two methyl groups at the 2 and 3 positions. It is used in various chemical processes and has applications in the synthesis of coordination polymers and other functional materials .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedicarboxylic acid, 2,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce naphthalene derivatives with additional functional groups.

    Reduction: It can be reduced to form naphthalene diols or other reduced derivatives.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and dimethylformamide can be used to introduce different substituents.

Major Products Formed

The major products formed from these reactions include naphthalene diols, naphthalene dicarboxylate esters, and other functionalized naphthalene derivatives .

Scientific Research Applications

1,4-Naphthalenedicarboxylic acid, 2,3-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-naphthalenedicarboxylic acid, 2,3-dimethyl- involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form coordination bonds with metal ions, leading to the formation of coordination polymers and metal-organic frameworks. These interactions can influence the physical and chemical properties of the resulting materials, making them suitable for specific applications such as catalysis and gas storage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedicarboxylic acid, 2,3-dimethyl- is unique due to the presence of methyl groups at the 2 and 3 positions, which can influence its reactivity and the types of coordination polymers it can form. This structural feature allows for the synthesis of materials with specific properties and applications that are not achievable with other similar compounds .

Properties

CAS No.

344348-30-7

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

2,3-dimethylnaphthalene-1,4-dicarboxylic acid

InChI

InChI=1S/C14H12O4/c1-7-8(2)12(14(17)18)10-6-4-3-5-9(10)11(7)13(15)16/h3-6H,1-2H3,(H,15,16)(H,17,18)

InChI Key

HZKIYNNRXPJTLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1C)C(=O)O)C(=O)O

Origin of Product

United States

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